Ammonium linoleate

Description

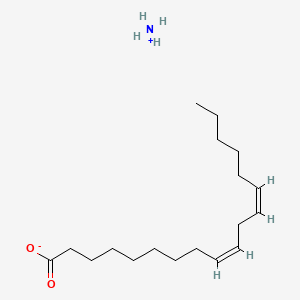

Ammonium linoleate (C₁₈H₃₅NO₂) is the ammonium salt of linoleic acid, a polyunsaturated fatty acid with two double bonds (C18:2). It appears as a yellow paste with an ammoniacal odor and exhibits a density of 1.1 g/cm³, a pH of 9.5–9.8 (5% dispersion), and 82% total solids . It is soluble in water, ethanol, and methanol, and forms emulsions with hydrocarbons, oils, and waxes . Its primary applications include use as an emulsifying agent, detergent, and water-repellent finish in industrial formulations .

Properties

CAS No. |

7721-14-4 |

|---|---|

Molecular Formula |

C18H35NO2 |

Molecular Weight |

297.5 g/mol |

IUPAC Name |

azanium;(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C18H32O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1H3/b7-6-,10-9-; |

InChI Key |

KQLYFVFFPVJGRM-NBTZWHCOSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+] |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+] |

Other CAS No. |

7721-14-4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Coordination with Metal Ions

Ammonium linoleate acts as an extractant for heavy metals like cobalt (Co²⁺) and nickel (Ni²⁺) in solvent extraction processes. The reaction involves:

Key Findings

-

Extracts >99% of Co(II) and Ni(II) from aqueous solutions at 298 K within 15 minutes at low metal concentrations (2.5–10 g/L) .

-

Thermodynamic parameters:

-

Selective extraction of Co(II) over Ni(II) occurs at higher metal concentrations (>10 g/L) .

Epoxidation and Hydrolysis

The linoleate anion undergoes enzymatic epoxidation via catalase/peroxidase-related hemoproteins (e.g., Anabaena fusion protein):

Hydrolysis Products

-

Stable 9,14-diols (major) and 9,10-diols (minor) via water addition .

-

Confirmed by isotopic labeling (¹⁸O₂ and H₂¹⁸O experiments) .

Mechanism

-

Homolytic cleavage of the hydroperoxide group precedes epoxide formation.

Autoxidation and Stabilization

This compound is prone to autoxidation in the presence of oxygen, but stabilization occurs in specific conditions:

| Condition | Reaction Outcome | Source |

|---|---|---|

| Solid-state (pure) | Rapid oxidation | |

| With lysine/arginine | Complete inhibition of oxidation | |

| Contaminated with NaCl | Reduced stabilization effect |

Key Factors

-

Crystal lattice arrangement : Basic amino acids (e.g., lysine) form salts with linoleate, preventing oxygen access to double bonds .

-

Infrared spectroscopy confirms ionic interactions (NH₄⁺ and COO⁻) in stabilized complexes .

Acid-Base Neutralization

As an acidic salt, this compound reacts with bases:

Biochemical Pathways

In biological systems, linoleic acid (parent compound) undergoes enzymatic transformations:

-

Δ6-desaturase : Converts linoleate to γ-linolenic acid, a precursor for arachidonic acid .

-

Lipoxygenase : Catalyzes hydroperoxidation at C9 or C13 positions, enabling downstream signaling molecule synthesis .

Comparison with Analogous Salts

| Property | This compound | Ammonium Oleate |

|---|---|---|

| Metal extraction | >99% Co/Ni removal | Not reported |

| Stability vs. oxidation | Inhibited by amino acids | No stabilization data |

| Physical state | Solid (with amino acids) | Liquid |

Industrial and Environmental Relevance

Comparison with Similar Compounds

Ammonium Oleate (C₁₈H₃₅NO₂)

Ammonium oleate, the ammonium salt of oleic acid (C18:1, one double bond), shares the same molecular formula as ammonium linoleate but differs in unsaturation. This structural variation impacts physical properties:

- Solubility: While this compound emulsifies in both polar and non-polar solvents, ammonium oleate’s single double bond may reduce its compatibility with highly unsaturated systems.

- Applications: Both compounds serve as surfactants, but ammonium oleate is more commonly used in lubricants and corrosion inhibitors due to its lower oxidative instability compared to linoleate .

Ammonium Laurate (C₁₂H₂₅NO₂)

Ammonium laurate, derived from lauric acid (C12:0, saturated), has a shorter carbon chain, leading to distinct properties:

- Solubility : Higher water solubility due to the shorter chain and lack of unsaturation.

- Applications: Preferred in personal care products (e.g., shampoos) for its foaming capacity, unlike this compound, which is tailored for industrial emulsification .

Comparison with Functionally Similar Compounds

Sorbitan Linoleate

Sorbitan linoleate, a non-ionic surfactant, differs in structure (sorbitol esterified with linoleic acid) and functionality:

Methyl Linoleate (C₁₉H₃₄O₂)

Methyl linoleate, the methyl ester of linoleic acid, contrasts with this compound in reactivity and applications:

- Oxidation Sensitivity: Methyl linoleate is prone to autoxidation, limiting its use in coatings. This compound’s ionic nature enhances stability in aqueous systems .

- Biological Activity: Methyl linoleate acts as a mosquito pheromone and larvicide , whereas this compound’s applications are primarily industrial .

Data Table: Key Properties of this compound and Comparators

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.